Lipophilicity Modulation: Measured logP of the 2-Indanyl TFMK Versus the 1-Indanyl Regioisomer
Lipophilicity governs membrane permeability, protein binding, and assay compatibility. In a direct comparative vendor-reported analysis, 1-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroethan-1-one exhibits a calculated logP of 3.67 . For the regioisomeric 1-(2,3-dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one (CAS 2091609-69-5), the reported calculated logP is 3.25 ± 0.3 , yielding a difference of approximately 0.42 log units. This shift corresponds to a roughly 2.6-fold difference in partition coefficient, sufficient to alter cellular uptake kinetics and microsomal binding in lead optimization programs.
| Evidence Dimension | Calculated logP (partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.67 |
| Comparator Or Baseline | 1-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one; logP ≈ 3.25 |
| Quantified Difference | ΔlogP ≈ +0.42 (approximately 2.6-fold higher lipophilicity) |
| Conditions | Vendor-calculated logP values using standardized algorithmic methods; values from Fluorochem (target) and AKSci (comparator). |
Why This Matters
A 0.42 logP increase translates to measurably different membrane partitioning behavior, making the 2-indanyl isomer the preferred choice for target engagement in lipid-rich environments or for achieving higher intracellular concentrations in cellular assays.
